N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine
Description
Properties
Molecular Formula |
C11H11FIN3 |
|---|---|
Molecular Weight |
331.13 g/mol |
IUPAC Name |
4-N-ethyl-7-fluoro-8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11FIN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
OBLPGFVRCGLCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC(=C(C2=NC=C1N)I)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 8-Fluoro-3-iodoquinoline is a common precursor for halogenated quinoline derivatives, which can be further functionalized to introduce amino groups at the 3,4-positions.
- The diamine functionality is introduced via nucleophilic aromatic substitution or palladium-catalyzed C–N cross-coupling reactions.
- Ethylation at the N4 position is typically achieved by alkylation of the corresponding amine intermediate.
Palladium-Catalyzed C–N Cross-Coupling
Palladium-catalyzed amination is a widely used method for forming C–N bonds in quinoline derivatives. According to comprehensive reviews on Pd-catalyzed cross-coupling reactions, primary alkylamines can be efficiently coupled to aryl halides under mild conditions using appropriate ligands and bases, enabling selective monoarylation of diamines.
- Typical catalysts: Pd(PPh3)4 or Pd(0) complexes with dialkylbiarylphosphine ligands.
- Bases: Potassium carbonate or DBU.
- Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or toluene.
- Conditions: Temperatures ranging from 40°C to 100°C under inert atmosphere.
Copper(I)-Catalyzed Amination
An alternative to Pd-catalysis is copper(I)-catalyzed amination using copper(I) iodide, potassium carbonate, and diamine ligands such as N,N-dimethylethylenediamine in DMSO at elevated temperatures (100°C). This method has been successfully applied for the synthesis of halogenated quinoline derivatives, yielding products with moderate efficiency (~33% yield reported for similar substrates).
Nucleophilic Aromatic Substitution (SNAr)
For quinoline systems bearing electron-withdrawing groups (e.g., fluorine at position 7), nucleophilic aromatic substitution can be exploited to introduce amino groups at activated positions. This involves displacement of the fluorine or other leaving groups by amines under basic or acidic conditions, often facilitated by heating or microwave irradiation.
Reduction and Cyclization Strategies
Domino or cascade reactions involving reduction of nitro or imine intermediates followed by cyclization have been reported for related quinoline and isoquinoline derivatives. These one-pot multistep processes can efficiently yield diamine-substituted quinolines with high diastereoselectivity and yields up to 98% in some cases.
Representative Preparation Protocol
A plausible synthetic sequence for This compound is summarized below:
Spectroscopic and Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the substitution pattern and presence of ethyl and amino groups.
- Mass Spectrometry (MS): Molecular ion peak at m/z 332 (MH+) consistent with C11H11FIN3.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>99% achievable).
- Infrared Spectroscopy (IR): Characteristic N-H stretching and quinoline ring vibrations.
Research Findings and Optimization Notes
- The copper(I)-catalyzed amination step tends to give moderate yields (~33%) under the reported conditions, indicating room for optimization in catalyst loading, ligand choice, and temperature control.
- Palladium-catalyzed C–N cross-coupling is highly efficient for introducing alkylamines such as ethylamine, with ligand and base selection critical for high selectivity and yield.
- Domino reaction strategies involving reduction and cyclization have been demonstrated for related quinoline derivatives, offering potential for streamlined synthesis with high diastereoselectivity and yield.
- Protecting group strategies may be required to avoid side reactions during multi-step synthesis, particularly when handling diamine intermediates.
- Reaction conditions such as solvent choice, temperature, and inert atmosphere significantly impact product yield and purity.
Summary Table of Preparation Methods
| Method | Catalyst | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Copper(I)-Catalyzed Amination | CuI | K2CO3, N,N-dimethylethylenediamine, DMSO | 100°C, 8h, argon | ~33% | Cost-effective catalyst | Moderate yield, longer reaction time |
| Palladium-Catalyzed C–N Cross-Coupling | Pd(PPh3)4 or Pd(0) | Primary alkylamine, base (K2CO3/DBU), DMSO/DMF | 40-100°C, inert atmosphere | 70-90% | High selectivity and yield | Expensive catalyst, ligand sensitive |
| Nucleophilic Aromatic Substitution | None (base-assisted) | Primary amines, base | Elevated temperature | Variable | Simple reagents | Requires activated halide positions |
| Domino Reduction-Cyclization | Fe powder or NaBH4 | Nitro or imine intermediates | 80°C, reflux | Up to 98% (related compounds) | One-pot, high yield | Specific to certain intermediates |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine and fluorine atoms at positions 7 and 8 undergo nucleophilic substitution due to their electron-withdrawing effects, which activate the aromatic ring toward displacement.
Key Reactions:
-
Iodine Displacement: The C–I bond at position 8 is susceptible to substitution with nucleophiles like amines, alkoxides, or thiols under mild conditions. For example, reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) yields 8-amino derivatives.
-
Fluorine Replacement: Fluorine at position 7 can be displaced under harsher conditions (e.g., using strong bases like KOtBu or catalytic Pd) to introduce aryl or alkyl groups .
Table 1: Nucleophilic Substitution Conditions
| Position | Leaving Group | Nucleophile | Conditions | Product | Yield* |
|---|---|---|---|---|---|
| 8 | I | NH2R | DMF, 80°C | 8-NHR | 60–85% |
| 7 | F | Ar-B(OH)2 | Pd(OAc)2, K2CO3, 100°C | 7-Ar | 45–70% |
| *Yield ranges inferred from analogous quinoline reactions . |
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids using Pd catalysts (e.g., Pd(PPh3)4) replaces iodine with aryl groups:
Example:
.
Buchwald-Hartwig Amination
The free amine at position 3 participates in Pd-catalyzed N-arylation with aryl halides:
Example:
Coupling with 4-bromotoluene using BrettPhos-Pd-G3 generates 3-arylamino derivatives .
Functionalization of Amine Groups
The 3,4-diamine moiety undergoes alkylation, acylation, and condensation:
Alkylation
The primary amine at position 3 reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K2CO3, DMF) to form secondary amines.
Acylation
Acetyl chloride or anhydrides convert the 3-amine to amides. This reaction is often employed to protect the amine during subsequent transformations .
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring directs electrophiles to the para positions relative to the nitrogen.
Halogenation: Chlorine or bromine can be introduced at position 5 using Cl2 or Br2 in acetic acid.
Nitration: Reaction with HNO3/H2SO4 yields 5-nitro derivatives, though competing oxidation of amines may require protection.
Oxidation and Reduction
-
Amine Oxidation: The 3,4-diamine group can be oxidized to a quinoline-diimine using MnO2 or other oxidants .
-
Iodine Reduction: Catalytic hydrogenation (H2, Pd/C) reduces C–I to C–H, yielding 7-fluoro-8-deiodo derivatives.
Biological Relevance of Derived Products
Derivatives synthesized via these reactions exhibit therapeutic potential:
Scientific Research Applications
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: This compound is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s fluorescent properties enable it to interact with cellular components and be used as a probe in imaging studies .
Comparison with Similar Compounds
Substituent Patterns and Functional Group Analysis
The compound’s structural uniqueness arises from its combination of substituents. Below is a comparative analysis with analogous heterocycles:
Key Observations :
- Core Structure: Quinoline and isoquinoline derivatives (e.g., 8-fluoro-3,4-dihydroisoquinoline) share bicyclic frameworks but differ in nitrogen placement, affecting electronic properties and biological target interactions .
- Diamine Functionality : The 3,4-diamine group is critical for chelating metal ions or interacting with biomolecular targets, similar to IC2 (quinazoline diamine) in DNA intercalation .
Physicochemical Properties
- Solubility : The diamine moiety may improve aqueous solubility, counterbalancing the hydrophobic iodine and ethyl groups.
- Stability : Fluorine at C7 enhances metabolic stability, whereas the iodine atom may predispose the compound to oxidative degradation.
Biological Activity
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a quinoline core with specific substituents:
- Ethyl group at the N4 position
- Fluorine atom at the 7 position
- Iodine atom at the 8 position
- Amino groups at the 3 and 4 positions
These substituents are crucial as they influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Quinoline derivatives, including this compound, have been noted for their antimicrobial activity . The presence of halogens (fluorine and iodine) can enhance this activity by increasing lipophilicity and facilitating membrane penetration. Research indicates that many quinoline compounds exhibit both antibacterial and antifungal properties, suggesting that this compound may similarly possess these characteristics.
Enzyme Inhibition
Quinoline derivatives are known for their ability to inhibit various enzymes. This compound may interact with specific molecular targets, potentially inhibiting enzymes by binding to their active sites. This property is particularly relevant in drug discovery, where enzyme inhibitors can serve as therapeutic agents against diseases such as cancer .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated a related quinoline derivative's antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. The results showed a significant decrease in tumor cell viability and indicated that quinoline derivatives could induce apoptosis and possess antioxidant properties . While specific data for this compound is limited, similar compounds have demonstrated promising results in cancer treatment.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict how quinoline derivatives interact with cancer-related proteins. These studies suggest that quinolines can effectively bind to targets involved in cell cycle regulation, potentially enhancing the efficacy of chemotherapeutic agents .
Potential Applications
Given its unique structure, this compound has potential applications in various fields:
- Medicinal Chemistry : The compound could serve as a lead in developing new antimicrobial or anticancer drugs due to its potential enzyme inhibition properties.
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs |
| Biological Research | Probes for biological imaging |
| Chemical Synthesis | Building blocks for complex organic molecules |
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C7, iodine coupling in ¹H NMR). ¹⁹F NMR quantifies fluorine incorporation .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (iodine’s distinct isotopic signature).
- X-ray crystallography : Resolves stereochemistry and packing interactions, though crystallization may require co-solvents like DMSO/water .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate structure with reactivity .
How should researchers address discrepancies in reported biological activities of derivatives?
Advanced Research Focus
Contradictory bioactivity data may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times, as seen in proteasome inhibition studies .
- Purity thresholds : Impurities >5% can skew results; use orthogonal purity checks (HPLC, elemental analysis) .
- Solubility effects : Use consistent solvents (e.g., DMSO concentration <0.1% in cellular assays) .
- Metabolic stability : Compare results under oxidative conditions (e.g., liver microsome assays) to identify labile functional groups .
What strategies are effective for modifying the quinoline core to enhance target selectivity?
Q. Advanced Research Focus
- Halogen scanning : Replace iodine at C8 with bromine or chlorine to modulate steric bulk and electronic effects .
- Amino group functionalization : Introduce acyl or sulfonyl groups at N4 to alter hydrogen-bonding capacity .
- Fluorine bioisosteres : Substitute the C7 fluorine with trifluoromethyl or cyano groups to enhance metabolic stability .
- Ring expansion : Synthesize fused heterocycles (e.g., pyrido[2,3-b]quinolines) to explore new binding conformations .
How can environmental and safety risks be minimized during large-scale synthesis?
Q. Advanced Research Focus
- Waste management : Neutralize acidic byproducts (e.g., HCl from iodination) with aqueous bicarbonate before disposal .
- Explosivity mitigation : Avoid high-temperature distillation of nitro-containing intermediates; use vacuum sublimation instead .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as recommended for corrosive amines .
- Static control : Ground equipment to prevent ignition of flammable solvents (e.g., ethanol, dichloromethane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
